molecular formula C14H10F2O B107194 1,2-Bis(4-fluorophenyl)ethanone CAS No. 366-68-7

1,2-Bis(4-fluorophenyl)ethanone

Cat. No.: B107194
CAS No.: 366-68-7
M. Wt: 232.22 g/mol
InChI Key: NXPJZQYAGOYGTO-UHFFFAOYSA-N
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Description

1,2-Bis(4-fluorophenyl)ethanone is a valuable fluorinated synthetic intermediate in advanced organic and medicinal chemistry research. Its structure serves as a versatile building block for constructing complex heterocyclic systems with biological relevance. For instance, this compound is employed as a precursor in the synthesis of dihydropyrimidine (DHPM) derivatives via Biginelli multi-component reactions . Synthesized dihydropyrimidines have demonstrated significant potential in drug discovery, with studies showcasing their activity as inhibitors of crucial viral enzymes, such as the SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) . The incorporation of fluorinated aromatic rings can enhance the metabolic stability, bioavailability, and binding affinity of target molecules, making this compound a critical reagent in the development of novel pharmacophores . Researchers utilize this compound to create diverse chemical libraries for high-throughput screening and to develop new therapeutic candidates in areas including antiviral, antibacterial, and anticancer research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPJZQYAGOYGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372722
Record name 1,2-bis(4-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366-68-7
Record name 1,2-bis(4-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1,2 Bis 4 Fluorophenyl Ethanone

Established Synthetic Routes to 1,2-Bis(4-fluorophenyl)ethanone

The synthesis of 1,2-diaryl ethanones, such as this compound, can be achieved through several strategic approaches, including classical condensation reactions, modern catalytic methods, and carefully designed multi-step sequences.

Condensation Reactions in the Synthesis of Diaryl Ketones

Condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. The Claisen-Schmidt condensation, a variant of the aldol (B89426) condensation, provides a viable, though indirect, route to diaryl ketone structures. scirp.org This reaction typically involves the base- or acid-catalyzed reaction between an aromatic ketone and an aromatic aldehyde. scirp.org While not a direct single step to this compound, a related strategy could involve the condensation of a derivative of 4-fluoroacetophenone with 4-fluorobenzaldehyde (B137897) to form a chalcone (B49325), which would then require further reduction and rearrangement.

Another classical approach is the Claisen condensation, which involves the reaction between two ester molecules or an ester and a carbonyl compound in the presence of a strong base. This method is primarily used for the synthesis of β-keto esters but can be adapted for the formation of diketones.

These condensation reactions are foundational and offer versatility, though they may require subsequent steps to achieve the target 1,2-diaryl ethanone (B97240) structure. scirp.org

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency and selectivity. The synthesis of diaryl ketones has benefited significantly from developments in transition-metal catalysis. Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, a heteroarylation/oxidation sequence using a palladium catalyst like XPhos Pd G4 has been demonstrated for the synthesis of unsymmetrical heteroaryl 1,2-diketones, which are structurally related to diaryl ethanones. nih.gov

A plausible catalytic route to this compound would involve the coupling of a 1-(4-fluorophenyl)ethanone derivative with a 4-fluorophenyl-containing reagent. This could be achieved by first synthesizing an α-halo ketone, such as 2-bromo-1-(4-fluorophenyl)ethanone, and then subjecting it to a Suzuki or Stille coupling reaction with a 4-fluorophenylboronic acid or a 4-fluorophenyltin reagent, respectively, in the presence of a suitable palladium catalyst.

Multistep Synthetic Sequences for Advanced Precursors

Complex molecules often necessitate a multistep synthetic approach, where key precursors are built and then combined. For this compound, a logical sequence begins with readily available starting materials. A common strategy involves the synthesis of an α-substituted aryl ketone. For example, 1-(4-hydroxyphenyl)-2-((aryl)thio)ethanones have been synthesized in a single step from 2-bromo-4'-hydroxyacetophenone (B28259) and a heterocyclic thiol. nih.gov This highlights the utility of α-bromo acetophenones as versatile intermediates.

A representative multistep synthesis for the target compound could be:

Friedel-Crafts Acylation: Reaction of fluorobenzene (B45895) with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce 4-fluoroacetophenone. guidechem.combldpharm.com

Halogenation: Bromination of 4-fluoroacetophenone at the α-position to yield 2-bromo-1-(4-fluorophenyl)ethanone.

Coupling: A final palladium-catalyzed cross-coupling reaction between 2-bromo-1-(4-fluorophenyl)ethanone and a 4-fluorophenyl organometallic reagent.

This approach allows for the controlled and sequential construction of the desired molecular framework.

Friedel-Crafts Acylation Approaches for Related Structures

The Friedel-Crafts acylation is a fundamental and powerful method for attaching an acyl group to an aromatic ring, forming a ketone. The reaction involves treating an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This method is highly effective for synthesizing aryl ketones like 4-fluoroacetophenone from fluorobenzene and an acyl halide like ethanoyl chloride.

The reaction proceeds via the formation of an electrophilic acylium ion, which is then attacked by the aromatic ring. A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further electrophilic attack, preventing polyacylation. However, this method is generally not suitable for a one-pot synthesis of 1,2-diaryl ethanones like the target compound. It is instead a critical step for preparing the 1-aryl-ethanone precursor.

Reaction Profiles of this compound

The ethanone moiety, comprising a carbonyl group adjacent to a methylene (B1212753) group, is a site of rich chemical reactivity. Oxidative transformations are particularly well-documented for this class of compounds.

Oxidative Transformations of the Ethanone Moiety

The methylene bridge in 1,2-diaryl ethanones (also known as deoxybenzoins) is susceptible to oxidation, providing a direct route to 1,2-diaryl-1,2-diones (benzils). nih.govfishersci.com This transformation is synthetically valuable as 1,2-diketones are important building blocks for various heterocyclic compounds and possess interesting photochemical properties. nih.govnih.gov

Several reagents are effective for this oxidation:

Selenium Dioxide (SeO₂): A classic and reliable method for the oxidation of α-methylene ketones to 1,2-diketones involves heating the substrate with SeO₂ in a solvent like dioxane. nih.gov

Iodine/Tert-Butyl Hydroperoxide (I₂/TBHP): A metal-free oxidative system using iodine and TBHP in a solvent like DMSO has been developed for the synthesis of 1,2-diaryl diketones from related precursors. nih.gov

These oxidative methods convert the ethanone core into a diketone, significantly altering the molecule's electronic properties and providing a gateway to further chemical modifications.

Table 1: Synthesis of 1,2-Diketone Precursors

ReactantReagents & ConditionsProduct TypeReference
α,β-Unsaturated KetonesIodine (I₂), TBHP, DMSO, 120 °C1,2-Diketones nih.gov
Heteroaryl KetoneSelenium Dioxide (SeO₂), 1,4-Dioxane, MicrowaveHeteroaryl 1,2-Diketones nih.gov
1-AryllithiumCarbon Monoxide (CO), THFSymmetrical 1,2-Diaryl Diketones psu.edu

Reductive Pathways and Alcohol Derivative Formation

The reduction of the ketone functional group in this compound to its corresponding secondary alcohol, 1,2-Bis(4-fluorophenyl)ethanol, represents a fundamental transformation. This conversion is a critical step in the synthesis of various biologically active molecules and functional materials. Both chemical and biocatalytic methods have been explored for the reduction of structurally similar ketones, providing insights into the potential pathways for this specific compound.

Chemical reduction methods for ketones are well-established and typically involve the use of metal hydrides. For instance, the reduction of 4,4-bis(4-fluorophenyl)butanoic acid to 4,4-bis(4-fluorophenyl)-1-butanol has been achieved with high yield using lithium aluminum hydride (LiAlH₄) in 2-methyltetrahydrofuran. chemicalbook.com This suggests that similar conditions could be effectively applied to the reduction of this compound.

In recent years, asymmetric reduction has gained prominence for the synthesis of enantiomerically pure alcohols, which are crucial chiral building blocks in the pharmaceutical industry. While specific studies on the asymmetric reduction of this compound are not prevalent in the reviewed literature, research on analogous compounds like 4'-fluoroacetophenone (B120862) provides a strong precedent. The asymmetric reduction of such prochiral ketones can be achieved using CBS-catalysts with in-situ generated borane (B79455) (BH₃), yielding chiral alcohols with high enantiomeric excess. researchgate.net Furthermore, enzymatic reductions offer a green and highly selective alternative. Ketoreductases from various microorganisms have been successfully employed for the asymmetric reduction of fluorinated acetophenone (B1666503) derivatives, achieving excellent conversions and enantioselectivities. researchgate.netnih.gov These biocatalytic approaches often utilize whole-cell systems, which can be more cost-effective than using isolated enzymes. researchgate.net

The table below summarizes potential reductive pathways applicable to this compound based on transformations of analogous compounds.

Reductive MethodReagent/CatalystProductKey Findings/Relevance
Chemical Reduction Lithium Aluminum Hydride (LiAlH₄)1,2-Bis(4-fluorophenyl)ethanolHigh yields reported for the reduction of similar fluorinated carboxylic acids to alcohols. chemicalbook.com
Asymmetric Chemical Reduction CBS-Catalyst with BH₃(R)- or (S)-1,2-Bis(4-fluorophenyl)ethanolEstablished method for asymmetric reduction of prochiral aryl methyl ketones. researchgate.net
Biocatalytic Reduction Ketoreductases (e.g., from Scheffersomyces stipitis)(R)- or (S)-1,2-Bis(4-fluorophenyl)ethanolHigh enantioselectivity and yields demonstrated for similar fluorinated ketones. nih.gov

Nucleophilic Substitution Reactions on Fluorinated Aryl Rings

The fluorine atoms on the aryl rings of this compound are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the carbonyl group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Studies on similar fluorinated aromatic compounds have demonstrated the feasibility of displacing fluorine with various nucleophiles. For example, in the synthesis of fluoro- and methoxy-substituted chalcone derivatives, it was observed that fluorine atoms in electron-poor aromatic rings can be readily replaced by methoxy (B1213986) groups under basic conditions. ebyu.edu.tr The rate of this nucleophilic substitution is significantly increased by the presence of multiple fluorine substituents on the ring. ebyu.edu.tr

In the context of this compound, the fluorine atoms are in the para position relative to the acyl group. This positioning is favorable for SNAr reactions as the negative charge of the intermediate can be delocalized onto the oxygen atom of the carbonyl group through resonance. Common nucleophiles that could potentially displace the fluorine atoms include alkoxides, amines, and thiols. For instance, the reaction of (4-fluorophenyl)(aryl)methanones with secondary amines in water has been shown to be an environmentally friendly method for synthesizing 4-(dialkylamino)phenylmethanones. researchgate.net This suggests that this compound could react with secondary amines to yield the corresponding bis(dialkylaminophenyl)ethanone derivatives.

The table below outlines potential nucleophilic substitution reactions for this compound.

NucleophilePotential ProductReaction Conditions
Methoxide (CH₃O⁻)1,2-Bis(4-methoxyphenyl)ethanoneBasic conditions (e.g., KOH in MeOH) ebyu.edu.tr
Secondary Amines (R₂NH)1,2-Bis(4-dialkylaminophenyl)ethanoneAqueous medium researchgate.net
Thiolates (RS⁻)1,2-Bis(4-alkylthiophenyl)ethanoneBasic conditions

Electrophilic Aromatic Substitution Reactions on Fluorophenyl Groups

The fluorophenyl groups of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration and halogenation. The outcome of these reactions is governed by the directing effects of the substituents already present on the aromatic rings: the fluorine atom and the acyl group.

Fluorine is an ortho-, para-directing deactivator. This means it directs incoming electrophiles to the positions ortho and para to itself, but the reaction rate is slower compared to unsubstituted benzene. The deactivating effect is due to fluorine's high electronegativity, which withdraws electron density from the ring inductively. Conversely, the acyl group is a meta-directing deactivator due to its strong electron-withdrawing resonance and inductive effects.

In this compound, each phenyl ring has a fluorine atom at the para-position relative to the ethanone bridge. The positions ortho to the fluorine (and meta to the acyl group) are the most likely sites for electrophilic attack. Therefore, reactions like nitration or halogenation would be expected to yield products where the electrophile has substituted one or both of the hydrogen atoms at the positions ortho to the fluorine atoms. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to produce 1-(4-fluoro-3-nitrophenyl)-2-(4-fluorophenyl)ethanone as a primary monosubstituted product. A related compound, 1-(4-Fluorophenyl)-2-(4-nitrophenyl)ethanone, has been documented, indicating the feasibility of introducing a nitro group onto one of the phenyl rings. nih.gov

The following table summarizes the expected outcomes of common electrophilic aromatic substitution reactions on this compound.

ReactionReagentsExpected Major Product(s)
Nitration HNO₃, H₂SO₄1-(4-Fluoro-3-nitrophenyl)-2-(4-fluorophenyl)ethanone and/or 1,2-Bis(4-fluoro-3-nitrophenyl)ethanone
Halogenation (e.g., Bromination) Br₂, FeBr₃1-(3-Bromo-4-fluorophenyl)-2-(4-fluorophenyl)ethanone and/or 1,2-Bis(3-bromo-4-fluorophenyl)ethanone
Friedel-Crafts Alkylation R-Cl, AlCl₃Not expected to proceed due to the deactivating acyl group.
Friedel-Crafts Acylation RCOCl, AlCl₃Not expected to proceed due to the deactivating acyl group.

Derivatization Strategies for Structural Modification of this compound

The structural framework of this compound provides multiple sites for derivatization, enabling the synthesis of a wide range of more complex molecules, particularly heterocyclic compounds. chemicalbook.com The ketone functionality and the activated methylene group are key reactive centers for such transformations.

One common strategy involves the reaction of the α-methylene group, which can be deprotonated to form an enolate. This enolate can then react with various electrophiles. For instance, α-bromination of the ketone can be achieved, followed by reaction with nucleophiles to construct heterocyclic rings.

A significant derivatization pathway is the use of 1,2-dicarbonyl compounds, which can be formed from this compound, in condensation reactions to form various heterocycles. For example, reaction with hydrazines can lead to the formation of pyridazines, while reaction with 1,2-diamines can yield quinoxalines. Structurally similar compounds like 1-(4-Fluorophenyl)-2-phenyl-ethanone are utilized in the preparation of 2,3-diarylpyrazines and quinoxalines. chemicalbook.com

Furthermore, cycloaddition reactions represent a powerful tool for the synthesis of fluorinated heterocycles. nih.gov While direct examples with this compound are not widely reported, the principles of using fluorinated building blocks in [3+2] and [4+2] cycloadditions to form sulfur-containing heterocycles are well-established. nih.gov

The table below presents some potential derivatization strategies for this compound.

Reaction TypeReagentsPotential Product Class
Condensation with Hydrazines Hydrazine (N₂H₄) or substituted hydrazinesPyridazine derivatives
Condensation with 1,2-Diamines o-PhenylenediamineQuinoxaline derivatives
Paal-Knorr Synthesis (from a 1,4-dicarbonyl derivative) Primary amines or hydrazinesPyrrole or Pyrazole derivatives
Gewald Reaction (with α-cyano ketone derivative) Sulfur, an active methylene nitrile, and a baseThiophene derivatives

Role of 1,2 Bis 4 Fluorophenyl Ethanone in Advanced Organic Synthesis

Utility as a Crucial Intermediate for Complex Molecular Architectures

The versatility of 1,2-Bis(4-fluorophenyl)ethanone makes it an essential intermediate in the synthesis of intricate molecular structures. Its chemical properties allow for a range of reactions, facilitating the construction of complex frameworks that are otherwise difficult to achieve. This compound is particularly useful in solid-phase synthesis, a technique that enables the creation of diverse and complex molecules. dntb.gov.ua The fluorinated nature of the compound also provides unique characteristics to the final products, influencing their physical and chemical properties.

Building Block Applications in Advanced Materials Development

In the realm of materials science, this compound serves as a fundamental building block for the development of advanced materials. Fluorinated polymers, known for their exceptional properties such as thermal stability, chemical resistance, and low surface energy, often incorporate fluorinated monomers in their synthesis. pageplace.deresearchgate.net The use of this compound and its derivatives in polymerization processes can lead to the creation of high-performance materials with applications in electronics, aerospace, and biomedical devices. pageplace.deresearchgate.net

Table 1: Applications of Fluorinated Polymers

Application AreaExamples of Use
ElectronicsInsulators, dielectrics, optical fibers
AerospaceSeals, gaskets, coatings
BiomedicalImplants, drug delivery systems
AutomotiveHoses, seals, fuel system components

Precursor Role in Pharmaceutical Synthesis Research

The synthesis of novel pharmaceutical agents often relies on the use of specialized precursors, and this compound plays a significant role in this area. Its derivatives are key intermediates in the production of various active pharmaceutical ingredients (APIs). For instance, related compounds such as 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone are crucial in the synthesis of antiplatelet drugs like Prasugrel. innospk.com The presence of fluorine in these precursors can enhance the metabolic stability and bioavailability of the final drug product.

Research has also explored the use of fluorinated compounds in the development of inhibitors for enzymes like p38 MAP kinase, which are implicated in inflammatory diseases. mui.ac.ir The synthesis of these inhibitors often involves intermediates derived from fluorinated ethanones. The unique electronic properties of the fluorine atom can lead to stronger binding interactions with the target protein, resulting in more potent and selective drugs.

Stereoselective Synthesis Involving this compound Intermediates

Stereoselective synthesis, the ability to produce a specific stereoisomer of a molecule, is of paramount importance in modern chemistry, particularly in the pharmaceutical industry. Intermediates derived from this compound can be utilized in stereoselective reactions to create chiral molecules with a high degree of purity.

For example, the synthesis of fluorinated cyclopropanes, which are valuable pharmacophores, can be achieved with high stereoselectivity using biocatalytic methods. utdallas.edu While not directly involving this compound itself, this research highlights the importance of fluorinated building blocks in achieving stereocontrol. Similarly, the development of methods for the stereoselective synthesis of conjugated fluoro enynes demonstrates the broader utility of fluorinated intermediates in creating complex, stereochemically defined molecules. nih.gov

Mechanistic Insights into the Biological Activity of 1,2 Bis 4 Fluorophenyl Ethanone and Its Analogues

Investigation of Enzyme Inhibition Mechanisms

The interaction of 1,2-Bis(4-fluorophenyl)ethanone and its analogues with various enzymes is a primary area of investigation to understand their biological effects. These studies have particularly focused on carboxylesterases, kinases, and enzymes relevant to parasitic diseases.

Carboxylesterase (CE) Inhibition Studies

Research has extensively focused on benzil (B1666583), the non-fluorinated analogue of this compound, as a potent and selective inhibitor of mammalian carboxylesterases (CEs). nih.govacs.org CEs are crucial enzymes involved in the metabolism of a wide array of xenobiotics and endogenous esters.

The inhibitory activity of benzil and its analogues is highly dependent on specific structural features. The ethane-1,2-dione moiety is essential for enzyme inhibition. researchgate.net Studies have shown that replacement of one or both of the carbonyl groups with hydroxyl moieties leads to a loss of inhibitory activity. acs.org Furthermore, the aromaticity of the rings attached to the dione (B5365651) moiety plays a significant role in the potency of inhibition. nih.gov The presence of the phenyl groups is a key contributor to the inhibitory potential. nih.gov

Studies on a variety of benzil analogues have demonstrated selective and potent inhibition of different mammalian CEs, with Ki values often in the low nanomolar range. acs.org Importantly, these compounds generally show no significant inhibitory activity against other esterases like human acetylcholinesterase (hAcChE) or butyrylcholinesterase (hBuChE), highlighting their selectivity. acs.org The substitution patterns on the phenyl rings can also influence the selectivity and potency of inhibition towards CEs from different species. nih.gov For instance, the dimethylbenzil analogue has been shown to efficiently enter cells and inhibit human intestinal carboxylesterase. nih.gov

Table 1: Inhibitory Constants (Ki) of Benzil and Analogues against Carboxylesterases Note: This table is based on data for benzil and its analogues, as specific data for this compound is not yet available.

CompoundTarget EnzymeKi (nM)
BenzilhiCE (hCE2)2.0
BenzilhCE110.0
BenzilrCE1.0
2,2'-NaphthilrCE1.0

Pteridine Reductase 1 (PTR1) Inhibition in Antiparasitic Contexts

Direct research linking this compound to PTR1 inhibition is not currently available. However, the broader field of diaryl compounds has shown promise in the development of antiparasitic agents. For instance, highly conjugated pyrimidine-2,4-dione derivatives have been synthesized and evaluated for their activity against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum. nih.gov Given that PTR1 is a key enzyme in Leishmania, the activity of related heterocyclic and diaryl structures suggests a potential avenue for future investigation into the antiparasitic properties of this compound and its analogues.

Molecular Targets and Cellular Pathway Modulations

The inhibition of specific enzymes by this compound analogues can lead to significant modulation of cellular pathways. A key example is the impact of carboxylesterase inhibition on drug metabolism. CEs are responsible for activating certain prodrugs, such as the anticancer agent CPT-11 (Irinotecan). nih.govresearchgate.net By inhibiting CE activity, compounds like benzil can prevent the conversion of CPT-11 to its active form, SN-38, thereby reducing the drug's cytotoxicity. nih.gov This demonstrates a clear mechanism by which these inhibitors can alter cellular responses to therapeutic agents.

The potential for kinase inhibition by fluorophenyl-containing compounds points towards the modulation of critical signaling pathways involved in cell growth, proliferation, and survival, such as the MAPK/ERK and PI3K/Akt pathways. acs.orgmdpi.com However, specific studies are required to determine if this compound interacts with these pathways.

Mechanisms of Action in Antimicrobial Research

The presence of halogen atoms in antimicrobial compounds is often associated with enhanced activity. Halogenation can increase the hydrophobicity of a molecule, which may facilitate its interaction with and disruption of bacterial cell membranes. nih.gov Studies on halogenated peptoids have shown a clear correlation between the level of halogenation and increased antimicrobial activity, particularly against Gram-positive bacteria like S. aureus. nih.gov

While direct antimicrobial studies on this compound are not widely reported, research on related structures like benzophenone-fused azetidinones indicates that such scaffolds can exhibit significant antibacterial and antifungal properties. nih.gov The proposed mechanism for some of these compounds involves the inhibition of essential enzymes, such as those involved in cell wall synthesis or ergosterol (B1671047) biosynthesis in fungi. nih.gov The diaryl structure is also found in other classes of antimicrobial agents, including some with activity against Mycobacterium tuberculosis. nih.gov

Table 2: Antimicrobial Activity of Related Diaryl and Heterocyclic Compounds Note: This table illustrates the antimicrobial potential of related structural classes.

Compound ClassTarget Organism(s)Observed Effect
Benzophenone Fused AzetidinonesVarious bacteria and fungiGood inhibition against tested strains. nih.gov
Halogenated PeptoidsS. aureus, E. coli, P. aeruginosaEnhanced activity with increased halogenation. nih.gov
Triazolo-thiadiazine DerivativesS. aureus, B. cereus, E. coli, C. albicansSignificant activity against bacteria and fungi. nih.gov

Induction of Apoptosis in Cancer Cell Lines and Associated Signaling Pathways

A significant area of research for diaryl compounds is their ability to induce apoptosis, or programmed cell death, in cancer cells. Various synthetic enones and flavone (B191248) derivatives, which share structural similarities with this compound, have been shown to trigger apoptosis through multiple pathways. nih.govnih.gov

A common mechanism involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and initiate apoptotic signaling. nih.gov The induction of apoptosis by these compounds is often characterized by morphological changes such as cell shrinkage and the formation of apoptotic bodies. nih.govresearchgate.net

At the molecular level, the apoptotic cascade is frequently mediated by the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of executioner caspases like caspase-3. mdpi.comnih.gov Some compounds have also been shown to activate the extrinsic (death receptor) pathway, involving the activation of caspase-8. nih.gov

Furthermore, these compounds can induce cell cycle arrest, often at the G2/M phase, which prevents cancer cells from proliferating. nih.gov While direct evidence for this compound is still needed, the consistent pro-apoptotic activity of structurally related diaryl ketones and fluorinated compounds in various cancer cell lines, including colon, cervical, and liver cancer, suggests that this is a promising area for its potential anticancer applications. nih.govnih.gov

Table 3: Apoptotic Effects of Related Compounds on Cancer Cell Lines Note: This table summarizes findings for structurally related compounds, indicating potential mechanisms for this compound.

Compound Class/NameCancer Cell Line(s)Key Apoptotic Events and Signaling Pathways
Synthetic Enones (E1-E4)HeLa (cervical), HCT-116 (colon)Induction of apoptosis, activation of Bax and caspase-3, inhibition of Bcl-2, G2/M cell cycle arrest. nih.gov
Flavone Derivative (6f)HepG-2 (liver), MCF-7 (breast), Hela (cervical)Activation of caspase-8, -9, and -3; upregulation of Bax; downregulation of Bcl-2. nih.gov
Diallyl trisulfide (DATS)MCF-7, MDA-MB-231 (breast)Induction of apoptosis mediated by reactive oxygen species (ROS). nih.gov
1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240) (DMHE)HT-29 (colon)Cell shrinkage, membrane blebbing, upregulation of Bax and PUMA. researchgate.net

Interactions with Biological Membranes and Proteins

The biological activity of a compound is fundamentally linked to its ability to interact with cellular components. For this compound and its analogues, these interactions are primarily governed by their physicochemical properties, which dictate their passage across and into biological membranes, as well as their binding affinity for specific proteins such as enzymes and receptors. The presence of fluorine atoms, in particular, significantly influences the lipophilicity, electronic character, and metabolic stability of these molecules, thereby shaping their biological interactions.

Research into fluorinated compounds suggests they can influence metabolic pathways by forming stable interactions with various biomolecules. The electrophilic nature of the ethanone bridge combined with the electron-withdrawing properties of the fluorine substituents may facilitate binding to nucleophilic sites on enzymes and receptors, potentially leading to inhibition or modulation of their function.

Membrane Interaction Studies

The cell membrane is the initial barrier and interaction point for most xenobiotics. The ability of a compound to associate with or permeate this lipid bilayer is crucial for its subsequent access to intracellular targets. Studies on analogues of this compound provide insight into how structural modifications influence membrane interactions.

One such study investigated a series of 2-(4-fluorophenyl)-3-(pyridin-4-yl)imidazo[1,2-a]pyridine derivatives, which share the 4-fluorophenyl moiety. These analogues differed by the length of a hydroxyalkylamino side chain. Using Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) spectroscopy, researchers examined their interactions with synthetic phospholipidic model membranes (small unilamellar vesicles, or SUVs). nih.gov

Despite the general insolubility of two of the derivatives (labelled 3a and 3b ) in water, they could be partially solubilized by the model membranes. nih.gov The findings indicated that the nature of the interaction was highly dependent on the side chain structure:

Derivative 3a (hydroxyethylamino side chain): This compound was found to be located within the external layer of the membrane, positioned near the polar headgroup. This interaction resulted in a measurable physical change in the membrane, lowering its transition temperature by 2 Kelvin. Further experiments confirmed that no significant interaction occurred with the deeper, hydrophobic core of the lipid bilayer. nih.gov

Derivative 3b (hydroxybutylamino side chain): In contrast, this analogue only formed superficial adducts on the exterior of the membrane, with no significant penetration or interaction detected. nih.gov

Derivative 3c (hydroxyhexylamino side chain): This longer-chain derivative also showed no significant interaction with the model membranes. nih.gov

These results demonstrate that subtle changes in a molecule's structure, such as the length of an alkyl chain, can dramatically alter its interaction with a biological membrane, influencing its location and potential biological effect.

Table 1: Summary of Membrane Interaction Findings for Imidazo[1,2-a]pyridine Analogues

DerivativeSide ChainInteraction with Model MembraneObserved Effect
3a HydroxyethylaminoLocated near the polar headgroup of the external layer. nih.govLowered membrane transition temperature by 2 K. nih.gov
3b HydroxybutylaminoFormed superficial adducts on the membrane surface. nih.govNo significant interaction detected. nih.gov
3c HydroxyhexylaminoNo significant interaction detected. nih.govNo significant interaction detected. nih.gov

Protein Interaction and Enzyme Inhibition

The interaction of small molecules with proteins is the cornerstone of pharmacology. Diarylethanones and their analogues have been explored for their potential to inhibit various enzymes. The core structure of this compound makes it a candidate for interacting with enzyme active sites. For instance, compounds of this class have been noted for their potential to inhibit carboxylesterases (CEs), which are enzymes involved in the metabolism of numerous drugs.

More specific data on enzyme inhibition comes from studies on related heterocyclic analogues. A series of novel 1,2,4-triazole (B32235) derivatives bearing an azinane moiety were synthesized and evaluated for their ability to inhibit several key enzymes. The entire series of synthesized compounds demonstrated inhibitory activity against the α-glucosidase enzyme, with all derivatives showing greater potency than the reference standard, acarbose. nih.gov The most potent compound in the series was 12n , which features a 2-ethyl-6-methyl phenyl group. nih.gov

The inhibitory activities of these analogues against a panel of enzymes were quantified, providing IC₅₀ values (the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%).

Table 2: Enzyme Inhibition Data (IC₅₀ in µM) for Selected Azinane Triazole Analogues

CompoundSubstituent Groupα-GlucosidaseAcetylcholinesterase (AChE)Butyrylcholinesterase (BChE)
12d 3-methyl phenyl15.10 ± 0.1441.20 ± 0.1018.10 ± 0.05
12n 2-ethyl-6-methyl phenyl14.50 ± 0.1539.80 ± 0.0517.50 ± 0.15
Acarbose Reference38.25 ± 0.12--

Data sourced from reference nih.gov.

These findings highlight that the phenyl group, a core component of this compound, when incorporated into different scaffolds, can lead to potent and specific enzyme inhibition. The nature and position of substituents on the phenyl ring play a critical role in determining the degree of inhibition.

Furthermore, studies on other fluorinated molecules demonstrate the utility of fluorine in probing protein interactions. For example, 19F NMR spectroscopy has been used to study the binding of the fluorinated drug trifluoperazine (B1681574) to the membrane protein H+/K+-ATPase. nih.gov This technique can help determine binding affinity and identify specific versus non-specific binding, showcasing a powerful method for analyzing the interactions of fluorinated compounds like this compound with their protein targets. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1,2 Bis 4 Fluorophenyl Ethanone Derivatives

Impact of Fluorine Substitution on Biological Interactions and Lipophilicity

The introduction of fluorine into organic molecules has profound and often multifaceted effects on their physicochemical properties, which in turn influences their biological activity. researchgate.netnih.gov Fluorine is the most electronegative element, and its substitution for hydrogen can alter a molecule's metabolic stability, acidity, and binding interactions. researchgate.net

Table 1: Comparison of Hydrogen vs. Fluorine Substitution on a Phenyl Ring

FeatureHydrogen (H)Fluorine (F)Impact on 1,2-Bis(4-fluorophenyl)ethanone
van der Waals Radius 1.20 Å1.47 ÅIncreased steric bulk at the point of substitution.
Electronegativity (Pauling) 2.203.98Creates a strong C-F dipole, altering surface electrostatic potential and potential for polar interactions. researchgate.net
Metabolic Stability Susceptible to oxidationBlocks metabolic oxidation at the site of substitution, potentially increasing bioavailability. researchgate.net
Lipophilicity (LogP contribution) LowerHigherGenerally increases lipophilicity, which can affect cell membrane permeability and binding to hydrophobic pockets. researchgate.netnih.gov
Hydrogen Bonding N/AWeak acceptorThe C-F bond is a very weak hydrogen bond acceptor; its role in biological interactions is debated. researchgate.net

Comparative Analysis with Positional Isomers (e.g., 1,2-Bis(3-fluorophenyl)ethanone)

In 2'-fluoroacetophenones (ortho-substituted), through-space spin-spin couplings are observed in NMR spectra, indicating a spatial proximity between the fluorine atom and the acetyl group. acs.orgnih.gov This suggests a conformational preference where the fluorine atom controls the molecule's geometry. acs.org This type of through-space interaction would be absent in the para-substituted this compound and its meta-substituted isomer. The meta and para positions would primarily exert their influence through electronic effects (inductive and resonance), modifying the reactivity of the ketone and the binding affinity to target proteins without the same degree of conformational constraint seen in ortho-isomers.

Table 2: Predicted Property Differences in Fluorine Positional Isomers

Isomer PositionKey Structural FeaturePredicted Impact on Properties
Ortho (2-fluoro) Fluorine is adjacent to the ethanone (B97240) bridge.Potential for intramolecular hydrogen bonding and steric hindrance, leading to a fixed conformation. acs.orgnih.gov Likely alters binding pose compared to other isomers.
Meta (3-fluoro) Fluorine is two carbons away from the bridge.Primarily exerts a strong inductive electron-withdrawing effect, modifying the acidity of adjacent protons and the electrophilicity of the carbonyl carbon.
Para (4-fluoro) Fluorine is opposite the ethanone bridge.Exerts both inductive and resonance effects. This position often has a more pronounced effect on the electronic properties of the entire phenyl ring system.

Influence of Other Halogenated Analogues (e.g., Iodo, Bromo Substitutes) on Intermolecular Interactions

Replacing fluorine with other halogens (chlorine, bromine, iodine) systematically modifies key physicochemical properties such as size, electronegativity, and polarizability. researchgate.netrsc.org These changes directly influence the type and strength of intermolecular interactions, including the potential for halogen bonding—a noncovalent interaction where the halogen acts as an electrophilic region. researchgate.net

Studies on other classes of compounds have shown that increasing the atomic mass and size of the halogen substituent can enhance biological activity. rsc.org For example, substituting a molecule with iodine can lead to more selective antibacterial outcomes. rsc.org This trend is often correlated with increased lipophilicity and the strength of halogen bonds, which become more significant with larger, more polarizable halogens like bromine and iodine. researchgate.netrsc.org

Table 3: Comparison of Halogen Substituent Properties and Interactions

HalogenAtomic Radius (Å)ElectronegativityLipophilicity (π value)Halogen Bonding Potential
Fluorine (F) 0.573.98+0.14Very Weak
Chlorine (Cl) 0.993.16+0.71Weak
Bromine (Br) 1.142.96+0.86Moderate
Iodine (I) 1.332.66+1.12Strong

Data derived from general chemical principles and trends discussed in cited literature. researchgate.netrsc.org

Effects of Hydroxyl and Other Non-Halogen Substituents on Biological Efficacy and Chemical Reactivity

Introducing non-halogen substituents, such as a hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) group, in place of fluorine would fundamentally alter the molecule's structure-property profile. A hydroxyl group introduces both hydrogen bond donating and accepting capabilities, significantly increasing polarity and the potential for specific, directional interactions with a biological target. nih.gov This would likely decrease lipophilicity and alter the compound's solubility and membrane permeability.

A methoxy group, as seen in related 1,2,4-triazine (B1199460) antagonists, provides a hydrogen bond acceptor but not a donor. acs.orgnih.gov It is less polar than a hydroxyl group and adds more steric bulk than fluorine. Electronically, the methoxy group is electron-donating through resonance, which would alter the reactivity of the phenyl ring in the opposite manner to the electron-withdrawing fluorine atom.

Table 4: Predicted Effects of Non-Halogen Substituents vs. Fluorine

SubstituentHydrogen BondingElectronic EffectSteric BulkPredicted Impact
Fluorine (-F) Weak AcceptorElectron-withdrawingSmallEnhances metabolic stability, moderate lipophilicity. researchgate.net
Hydroxyl (-OH) Donor & AcceptorWeakly electron-donatingSmallIncreases polarity, reduces lipophilicity, forms strong H-bonds.
Methoxy (-OCH₃) AcceptorElectron-donatingMediumIncreases steric hindrance, acts as H-bond acceptor, less polar than -OH. acs.org

Modulation of Physicochemical Properties and Their Correlation with Biological Activity

The biological activity of a series of compounds is often correlated with a combination of physicochemical properties, including lipophilicity, electronic character, and steric factors. nih.gov Multiple regression analysis can be used to build a QSAR model that explains the variance in biological activity through changes in these descriptors. nih.gov

For derivatives of this compound, key properties would include:

Lipophilicity: Often measured as the octanol/water partition coefficient (logP) or distribution coefficient (logD). An optimal level of lipophilicity is typically required for membrane transport and receptor binding. nih.gov

Electronic Properties: The electron-withdrawing or -donating nature of substituents affects how the molecule interacts with biological targets, for example, through π–π or cation−π interactions. acs.org

Steric Properties: The size and shape of substituents (molecular volume) determine the fit within a receptor's binding pocket. nih.gov

By systematically creating analogues with different substituents and measuring both their physicochemical properties and biological effects, a predictive model can be established to guide the design of more potent and selective compounds. nih.govnih.gov There is no single universal correlation, as the relationship depends entirely on the specific biological target and its mechanism of action. nih.gov

Advanced Analytical and Spectroscopic Characterization of 1,2 Bis 4 Fluorophenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1,2-bis(4-fluorophenyl)ethanone, ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its structure.

In the ¹H NMR spectrum, distinct signals would be anticipated for the aromatic protons and the methylene (B1212753) protons. The protons on the two 4-fluorophenyl rings are expected to appear as complex multiplets in the aromatic region of the spectrum, typically between 7.0 and 8.2 ppm. The coupling of the protons to the adjacent fluorine atoms (¹⁹F) would result in characteristic splitting patterns. The methylene protons (-CH₂-) situated between the carbonyl group and the fluorophenyl ring would likely appear as a singlet, integrating to two protons, in the region of 4.0 to 4.5 ppm.

The ¹³C NMR spectrum would complement the proton NMR data by identifying all unique carbon environments in the molecule. The carbonyl carbon (C=O) is expected to show a characteristic signal in the downfield region of the spectrum, typically around 195-200 ppm. The carbons of the two 4-fluorophenyl rings would produce a set of signals in the aromatic region (approximately 115-165 ppm), with the carbon atoms directly bonded to fluorine exhibiting large coupling constants (J-C-F), which is a distinctive feature. The methylene carbon would be observed further upfield.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.9 - 8.1 Multiplet 2H Aromatic protons ortho to C=O
~7.1 - 7.3 Multiplet 2H Aromatic protons meta to C=O
~7.0 - 7.2 Multiplet 4H Protons on the second fluorophenyl ring

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~196 Carbonyl carbon (C=O)
~165 (d, ¹JCF) Aromatic carbon attached to Fluorine
~131 (d, ³JCF) Aromatic carbon ortho to Fluorine
~129 Aromatic quaternary carbon
~116 (d, ²JCF) Aromatic carbon meta to Fluorine
~45 Methylene carbon (-CH₂-)

Note: 'd' denotes a doublet due to carbon-fluorine coupling.

High-Resolution Mass Spectrometry (HRMS) for Molecular Validation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₄H₁₀F₂O), HRMS would be used to validate its molecular formula. The calculated exact mass of this compound is 232.0700 g/mol . An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this theoretical value would provide strong evidence for the compound's identity and purity.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₄H₁₀F₂O
Calculated Exact Mass 232.0700
Expected [M+H]⁺ 233.0778

Infrared (IR) Spectroscopic Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. In the IR spectrum of this compound, several characteristic absorption bands would be expected.

The most prominent feature would be a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For an aryl ketone, this peak typically appears in the range of 1680-1700 cm⁻¹. The presence of the electron-withdrawing fluorine atoms on the phenyl rings might slightly shift this frequency. Additionally, the spectrum would show characteristic absorptions for the C-F bond stretch, typically in the region of 1250-1100 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3100-3000 Medium Aromatic C-H Stretch
~1690 Strong Carbonyl (C=O) Stretch
~1600, 1500, 1450 Medium to Strong Aromatic C=C Stretch
~1230 Strong C-F Stretch

Crystallographic Studies of this compound and Related Complexes

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not readily found in the public domain, analysis of closely related compounds can offer valuable insights into its likely solid-state conformation.

For instance, studies on similar ethanone (B97240) derivatives, such as 1-(4-fluorophenyl)-2-(phenylsulfonyl)ethanone, reveal that the 4-fluorophenyl ring and the ethanone unit are often nearly coplanar. chemicalbook.com The dihedral angle between the two aromatic rings in such molecules is a key conformational feature. In the case of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, a related chalcone (B49325) derivative, the 4-fluorophenyl group and the propenone moiety are also largely planar, with a defined twist between them. nih.gov

Table 5: List of Compounds Mentioned

Compound Name
This compound
1-(4-fluorophenyl)-2-(phenylsulfonyl)ethanone

Computational and Theoretical Investigations of 1,2 Bis 4 Fluorophenyl Ethanone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of 1,2-Bis(4-fluorophenyl)ethanone. These calculations provide a detailed picture of electron distribution, orbital energies, and molecular geometry, which are essential for understanding the molecule's stability and reactivity.

Studies on related polyphenolic deoxybenzoins demonstrate that DFT can be used to investigate the relationship between structure and antioxidant activity. nih.gov The primary mechanisms of antioxidant action—Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET)—are evaluated by calculating thermodynamic parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA). For the HAT mechanism, a lower BDE of the phenolic O-H bond indicates higher antioxidant potency. nih.gov In the case of this compound, similar calculations would focus on the C-H bonds of the ethanone (B97240) bridge. The presence of electron-withdrawing fluorine atoms on the phenyl rings influences the electron density across the molecule, affecting these parameters. DFT calculations can precisely quantify these electronic effects. For instance, the fluorine atoms increase the electrophilicity of the ketone's carbonyl group.

A critical aspect of these analyses is the choice of computational model, including the functional and basis set, and the treatment of solvent effects, which can significantly impact the accuracy of the results. nih.govresearchgate.net

Table 1: Representative Parameters from DFT Analysis of Deoxybenzoin-like Structures

Parameter Description Significance for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the ability to donate an electron. Higher energy suggests greater reactivity as a nucleophile.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept an electron. Lower energy suggests greater reactivity as an electrophile.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.

| Bond Dissociation Enthalpy (BDE) | The energy required to break a specific bond homolytically. | Lower BDE for a C-H or O-H bond suggests it is a likely site for hydrogen atom abstraction in radical reactions. nih.gov |

Molecular Docking and Dynamics Simulations for Receptor Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. For this compound and its analogs, docking studies can predict interactions with various enzymes and receptors.

For example, polyphenolic deoxybenzoins have been identified as potent inhibitors of mushroom tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Molecular docking simulations could elucidate how the this compound scaffold fits into the tyrosinase active site, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the fluorophenyl rings, the carbonyl group, and the enzyme's amino acid residues. Similarly, docking studies have been employed to evaluate related heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives, as potential anticancer agents by predicting their binding to targets like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. hilarispublisher.commdpi.com

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD simulates the movement of atoms in the ligand-receptor complex over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding.

Table 2: Potential Protein Targets for Deoxybenzoin Scaffolds Investigated by Molecular Docking

Protein Target Biological Function Potential Therapeutic Area
Tyrosinase Melanin synthesis Cosmetics, Treatment of hyperpigmentation nih.gov
EGFR Tyrosine Kinase Cell growth and proliferation signaling Anticancer hilarispublisher.com
c-Kit Tyrosine Kinase Cell signaling in certain cancer types Anticancer mdpi.com

| Dihydrofolate Reductase (DHFR) | Folic acid metabolism | Antibacterial, Anticancer nih.gov |

Prediction of Reaction Pathways and Mechanistic Intermediates

Computational chemistry is a powerful tool for mapping out potential reaction pathways and identifying transient species like reaction intermediates and transition states. nih.gov For this compound, theoretical calculations can predict the outcomes of various chemical transformations. This involves calculating the potential energy surface for a given reaction, where the energies of reactants, intermediates, transition states, and products determine the most favorable mechanistic pathway. chemrxiv.orgnih.gov

For instance, in multi-step syntheses involving deoxybenzoin-like structures, computational studies can help clarify ambiguous mechanisms by isolating and characterizing the actual intermediates. mdpi.com The thermolysis (thermal decomposition) of related fluorine-substituted compounds has been studied to understand their reaction kinetics and mechanisms, revealing stepwise pathways involving free radical intermediates. researchgate.net Theoretical models can predict the stability of these intermediates and the activation energies required to form them, corroborating experimental findings.

The identification of such intermediates is crucial, as they are often highly reactive and short-lived, making them difficult to study experimentally. nih.gov Computational analysis provides invaluable structural and energetic information about these fleeting molecular entities, confirming or proposing reaction mechanisms.

pKa and Acidity Studies Relevant to Catalytic Applications

The pKa value is a measure of the acidity of a compound. organicchemistrydata.org For this compound, the most relevant pKa pertains to the acidity of the α-hydrogens (the hydrogens on the carbon atom adjacent to the carbonyl group). The deprotonation of this position generates an enolate, a key nucleophilic intermediate in many important carbon-carbon bond-forming reactions used in organic synthesis.

The acidity of these α-hydrogens is significantly influenced by the molecular structure. The presence of the two electron-withdrawing 4-fluorophenyl groups would be expected to stabilize the resulting enolate conjugate base through induction, thereby lowering the pKa and making the α-hydrogens more acidic compared to unsubstituted deoxybenzoin.

While experimental determination of pKa can be complex, computational methods provide a reliable means of predicting these values. copernicus.org By calculating the Gibbs free energy change for the deprotonation reaction in a given solvent (such as water or DMSO), the pKa can be estimated. organicchemistrydata.org This information is vital for catalytic applications, as it helps in selecting the appropriate base to generate the enolate and in predicting the compound's reactivity in base-catalyzed reactions.

Emerging Research Frontiers and Future Prospects for 1,2 Bis 4 Fluorophenyl Ethanone

Novel Synthetic Methodologies and Green Chemistry Approaches in its Synthesis

The synthesis of 1,2-bis(4-fluorophenyl)ethanone and related diaryl ethanones has traditionally relied on established methods such as the Friedel-Crafts acylation. However, contemporary chemical synthesis is increasingly driven by the need for efficiency, selectivity, and sustainability.

Novel Synthetic Routes:

Modern synthetic organic chemistry offers several advanced methodologies that could be applied to the synthesis of this compound, potentially offering higher yields and greater substrate scope. These include:

Palladium-catalyzed cross-coupling reactions: Techniques like the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound, are powerful tools for the formation of carbon-carbon bonds. The application of such methods could provide a versatile route to this compound and its derivatives.

Carbonylative couplings: These reactions involve the introduction of a carbonyl group between two aryl fragments, offering a direct approach to diaryl ketones.

Photoredox catalysis: The use of visible light to drive chemical reactions represents a significant advancement in organic synthesis. Diaryl ketones themselves can sometimes act as photoredox catalysts, opening up the possibility of autocatalytic or highly efficient synthetic pathways under mild conditions.

Green Chemistry Approaches:

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, several green chemistry strategies could be envisioned:

Use of eco-friendly solvents: Replacing traditional volatile organic compounds with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis. For instance, the synthesis of some heterocyclic compounds has been successfully achieved in aqueous media. drugbank.com

Catalytic processes: The use of catalysts, particularly those that can be recovered and reused, is a cornerstone of green chemistry. This reduces the stoichiometric waste associated with many traditional reactions.

Energy efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of related heterocyclic structures. This approach could potentially be adapted for the synthesis of diaryl ethanones.

Synthetic ApproachPotential AdvantagesRelevance to this compound
Novel Synthetic Methodologies
Suzuki-Miyaura CouplingHigh functional group tolerance, mild reaction conditions.Versatile synthesis of the diaryl scaffold.
Carbonylative CouplingsDirect introduction of the ketone functionality.Efficient construction of the core structure.
Photoredox CatalysisMild reaction conditions, high selectivity.Potential for novel and efficient synthetic pathways.
Green Chemistry Approaches
Aqueous SynthesisReduced environmental impact, improved safety.Adaptation of existing water-based syntheses. drugbank.com
Recoverable CatalystsReduced waste, cost-effectiveness.Development of heterogeneous catalysts for the synthesis.
Microwave-Assisted SynthesisReduced reaction times, improved energy efficiency.Potential for rapid and efficient synthesis.

Exploration of New Biological Targets and Therapeutic Applications in Medicinal Chemistry

The 1,2-diaryl scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. drugbank.com This suggests that this compound could serve as a valuable starting point for the development of new therapeutic agents. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

While specific biological targets for this compound have not yet been extensively reported, the known activities of structurally related diaryl compounds provide a roadmap for future investigations. nih.govnih.gov

Potential Therapeutic Areas:

Anticancer Agents: Many diaryl compounds exhibit potent anticancer activity. For example, some diaryl ether and furanone derivatives have shown significant cytotoxicity against various cancer cell lines. nih.govnih.gov The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division. nih.gov The this compound scaffold could be explored for the development of new anticancer drugs targeting tubulin or other cancer-related proteins.

Anti-inflammatory Agents: The diaryl ether motif is found in compounds with anti-inflammatory properties. nih.govnih.gov This suggests that derivatives of this compound could be investigated as potential treatments for inflammatory diseases.

Enzyme Inhibitors: The ethanone (B97240) linkage and the fluorinated phenyl rings provide multiple points for interaction with enzyme active sites. Research on related compounds has shown inhibitory activity against enzymes like carbonic anhydrases and acetylcholinesterase, which are targets for a variety of diseases.

Potential Therapeutic ApplicationRationale based on Structurally Related Compounds
AnticancerDiaryl scaffolds are present in potent antitubulin agents and other cytotoxic compounds. nih.govnih.gov
Anti-inflammatoryThe diaryl ether motif is a known pharmacophore in anti-inflammatory agents. nih.govnih.gov
AntiviralCertain diaryl ethers have demonstrated antiviral activity. nih.gov
AntibacterialThe diaryl ether scaffold has been associated with antibacterial properties. nih.gov

Development of Advanced Materials Incorporating this compound Scaffolds

The unique electronic and structural features of this compound make it an attractive building block for the creation of advanced materials with novel properties. The presence of the polar carbonyl group and the electron-withdrawing fluorine atoms can influence the photophysical and electronic characteristics of materials incorporating this scaffold.

Potential Applications in Materials Science:

Organic Light-Emitting Diodes (OLEDs): Fluorinated organic molecules are often used in the development of materials for OLEDs due to their thermal stability and electron-transporting properties. The this compound core could be incorporated into larger conjugated systems to create new emitters or host materials for OLED devices.

Polymers with Special Properties: As a difunctional monomer, this compound could be used in the synthesis of novel polymers. The resulting polymers might exhibit enhanced thermal stability, specific optical properties, or be useful as high-performance engineering plastics.

Sensors: The carbonyl group and the aromatic rings of this compound can participate in non-covalent interactions. This property could be exploited in the design of chemosensors where the binding of an analyte to the molecule leads to a detectable change in its optical or electronic properties.

Liquid Crystals: The rigid, rod-like shape of the this compound molecule is a common feature of liquid crystalline materials. By modifying the structure, for example, by adding flexible alkyl chains, it may be possible to design new liquid crystals with specific phase behaviors.

Material ApplicationRationale based on Molecular Structure
Organic Light-Emitting Diodes (OLEDs)Potential for good thermal stability and electron-transporting properties.
High-Performance PolymersCan act as a monomer for polymerization, imparting thermal stability.
Chemical SensorsThe carbonyl group and aromatic rings can act as binding sites.
Liquid CrystalsThe rigid, linear structure is conducive to liquid crystalline behavior.

Advanced Computational Modeling for Rational Drug Design and Materials Science Applications

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and guiding experimental work. For a molecule like this compound, where experimental data is limited, computational methods can provide valuable insights into its potential applications.

Applications in Rational Drug Design:

Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound and its virtual derivatives within the active sites of various biological targets. This allows for the rapid screening of large virtual libraries of compounds and the identification of promising candidates for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for diaryl ethanones, it would be possible to predict the activity of new derivatives of this compound and to optimize their structure for improved potency and selectivity.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. This is crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and to avoid potential liabilities.

Applications in Materials Science:

Density Functional Theory (DFT): DFT calculations can be used to determine the electronic structure and properties of this compound. This includes predicting its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for understanding its potential in electronic and optoelectronic applications.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the bulk properties of materials containing the this compound scaffold. For example, these simulations could be used to predict the morphology of polymers or the phase behavior of liquid crystals.

Computational MethodApplication AreaPredicted Properties
Molecular DockingDrug DesignBinding affinity and mode to biological targets.
QSARDrug DesignPrediction of biological activity based on structure.
ADMET PredictionDrug DesignPharmacokinetic and toxicity profiles.
Density Functional Theory (DFT)Materials ScienceElectronic properties (HOMO/LUMO), reactivity.
Molecular Dynamics (MD)Materials ScienceBulk material properties, morphology.

Q & A

Q. How do structural modifications (e.g., halogen substitution) affect the antimalarial activity of this compound-based compounds?

  • Answer : Quantitative Structure-Activity Relationship (QSAR) models reveal that electron-withdrawing groups (e.g., 4-fluoro vs. 4-chloro) enhance activity by increasing electrophilicity. For example, IC50_{50} values against Plasmodium falciparum 3D7 drop from 2270 nM (4-methoxyphenyl) to 10 nM (3-fluorophenyl) due to improved target binding . Validate via comparative molecular field analysis (CoMFA) to map steric/electronic contributions .

Q. What experimental protocols validate the thermodynamic stability of this compound under varying conditions?

  • Answer : Differential Scanning Calorimetry (DSC) measures decomposition onset (~200°C), while thermogravimetric analysis (TGA) tracks mass loss. Gas-phase ion energetics data (e.g., enthalpy of vaporization) from NIST databases ensure consistency with computational predictions (e.g., boiling point 469.2 K) . For solvent stability, monitor UV-Vis absorbance shifts in polar aprotic solvents over 72 hours .

Methodological Guidelines for Data Contradictions

Q. How should researchers address discrepancies in reported boiling points or phase-change data?

  • Answer : Cross-reference NIST Standard Reference Data (e.g., Tboil_{\text{boil}} = 469.2 K) with experimental replicates using calibrated equipment (e.g., ebulliometers). If deviations exceed ±2%, check for impurities via GC-MS or HPLC . For computational predictions (e.g., COSMO-RS), recalibrate solvation parameters using experimental benchmarks .

Q. What approaches reconcile conflicting biological activity data across cell lines or assays?

  • Answer : Normalize IC50_{50} values using internal controls (e.g., cytotoxicity assays with HEK293 cells). For antimalarial studies, validate against both 3D7 (chloroquine-sensitive) and W2 (chloroquine-resistant) strains to assess cross-resistance . Use Bland-Altman plots to quantify inter-assay variability .

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1,2-Bis(4-fluorophenyl)ethanone

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